Dimethyl 2-(4-chlorophenoxy)malonate
Description
Dimethyl 2-(4-chlorophenoxy)malonate is a malonate ester featuring a 4-chlorophenoxy substituent at the central carbon. This compound is characterized by its two ester groups (methoxy) and an aryl ether linkage, which confer unique electronic and steric properties. It is primarily utilized in organic synthesis, pharmaceuticals, and material science due to its reactivity in cross-coupling, cyclization, and nucleophilic substitution reactions . Regulatory-compliant batches are available for drug development, emphasizing its role in ANDA/NDA submissions .
Properties
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-5-3-7(12)4-6-8/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZOUQVJXMWOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251520 | |
| Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338400-09-2 | |
| Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-chlorophenoxy)malonate can be synthesized through the reaction of dimethyl malonate with 4-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran. The general reaction scheme is as follows:
Dimethyl malonate+4-chlorophenolBase, SolventDimethyl 2-(4-chlorophenoxy)malonate
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 2-(4-chlorophenoxy)malonic acid.
Scientific Research Applications
Dimethyl 2-(4-chlorophenoxy)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an intermediate in the synthesis of drugs with anticancer and anthelmintic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-chlorophenoxy)malonate involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing cellular signaling pathways . The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Malonate esters with varied substituents exhibit distinct chemical behaviors, synthetic challenges, and applications. Below is a systematic comparison:
Structural and Electronic Features
| Compound Name | Substituent | Electronic Nature | Key Structural Features |
|---|---|---|---|
| Dimethyl 2-(4-chlorophenoxy)malonate | 4-Chlorophenoxy | Electron-withdrawing (Cl, O) | Aryl ether, planar aromatic ring |
| Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 4-Chloro-2-nitrophenyl | Strongly electron-withdrawing (NO₂, Cl) | Nitro group enhances acidity |
| Diethyl 2-((4-chloroanilino)methylene)malonate | 4-Chloroanilino | Electron-donating (NH) | Enamine structure, hydrogen bonding |
| Dimethyl (2-methoxyphenoxy)malonate | 2-Methoxyphenoxy | Electron-donating (OCH₃) | Methoxy group increases solubility |
| Dimethyl 2-(3-oxocyclopentyl)malonate | 3-Oxocyclopentyl | Electron-withdrawing (keto) | Cyclic ketone, sp³ hybridized C |
- Electron-withdrawing groups (e.g., Cl, NO₂) increase the acidity of the α-hydrogens, facilitating enolate formation in aldol condensations .
- Electron-donating groups (e.g., OCH₃, NH) reduce enolate stability but enhance solubility in polar solvents .
Yield Comparison :
*Inferred from analogous syntheses in .
Spectroscopic Data
- ¹H NMR: this compound: Aromatic protons resonate at δ 7.3–7.6 ppm (meta to Cl), with singlet methoxy groups at δ 3.6–3.8 ppm . Dimethyl (2-methoxyphenoxy)malonate: Methoxy protons appear at δ 3.7–3.9 ppm, with ortho-coupled aromatic protons at δ 6.8–7.1 ppm .
- ¹³C NMR :
- Carbonyl carbons in dimethyl 2-(3-oxocyclopentyl)malonate appear at δ 165–170 ppm, similar to other malonates .
Biological Activity
Dimethyl 2-(4-chlorophenoxy)malonate, a derivative of malonic acid, has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the 4-chlorophenoxy group enhances its reactivity and biological interactions compared to simpler malonate derivatives. The compound is characterized by two ester groups, which contribute to its solubility and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing various cellular signaling pathways. This interaction is crucial for its applications in medicinal chemistry, particularly in drug development targeting cancer and parasitic infections.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against gram-positive bacteria and mycobacterial strains. For instance, compounds with similar structures have shown effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid . The introduction of halogen atoms, such as chlorine, into the molecular structure is known to enhance antibacterial efficacy .
Cytotoxicity
The cytotoxic profile of this compound has been assessed on various cancer cell lines. Preliminary results indicate that while it possesses cytotoxic properties, these effects vary significantly based on structural modifications. Compounds derived from similar frameworks have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards primary mammalian cells .
Synthesis and Evaluation
This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized for evaluation against various biological targets. A study involving the synthesis of new derivatives reported promising results in terms of antimicrobial activity against resistant strains of bacteria .
Comparative Studies
Comparative studies with related compounds such as diethyl malonate and methyl 2-(4-chlorophenoxy)acetate reveal that this compound possesses unique properties due to its specific substituents. These structural differences result in varying degrees of biological activity, particularly in terms of enzyme inhibition and receptor binding capabilities.
Table: Biological Activity Comparison
| Compound | Antibacterial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| This compound | Moderate | Selective | Effective against gram-positive bacteria |
| Diethyl malonate | Low | Low | Less effective than chlorinated variants |
| Methyl 2-(4-chlorophenoxy)acetate | Moderate | Moderate | Similar activity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
